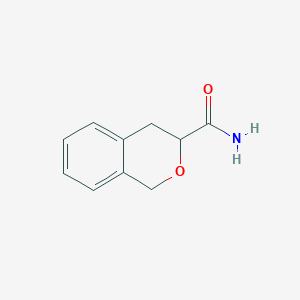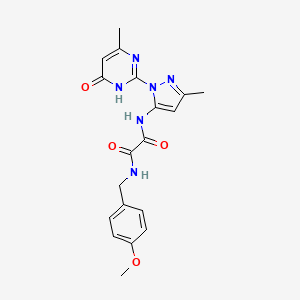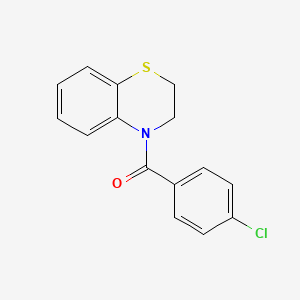
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide” is a complex organic compound that contains several functional groups, including a furan ring, an oxadiazole ring, and a nitro group . The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds have been synthesized from furan-2-carboxylic acid hydrazide . The synthesis often involves the formation of an oxadiazole ring, which can be achieved through the reaction of a carboxylic acid hydrazide with carbon disulfide .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a furan ring, an oxadiazole ring, and a nitro group. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For example, the furan ring is a heterocyclic aromatic compound that can undergo electrophilic substitution . The oxadiazole ring is also known to participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, furan compounds are typically colorless, flammable, and highly volatile .Scientific Research Applications
Energetic Materials and Detonation Performance
Compounds combining the nitroaminofurazan and 1,3,4-oxadiazole rings exhibit notable energetic properties, demonstrating good thermal stabilities and acceptable sensitivity values. These materials, characterized by extensive hydrogen-bonding interactions, show detonation performance numbers comparable to established energetic compounds such as RDX (Tang et al., 2015). Additionally, insensitive energetic materials based on a combination of 1,2,5- and 1,2,4-oxadiazole rings have been developed, presenting superior detonation properties to TNT and moderate thermal stabilities (Yu et al., 2017).
Antimicrobial and Pharmacological Activities
1,3,4-Oxadiazoles and their derivatives, including those with furan substitutions, are recognized for their broad range of chemical and biological properties. These derivatives have been found to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant effects. The therapeutic potential of these compounds has been highlighted in the development of new drugs, with certain derivatives like the nitrofuran derivative (Furamizole) demonstrating strong antibacterial activity (Siwach & Verma, 2020).
Design and Synthesis for Antibacterial Properties
Research into Nitrofurantoin® analogues, which incorporate furan and pyrazole scaffolds, reveals the design and synthesis of compounds with potential antibacterial properties against both Gram-positive and Gram-negative bacteria. This approach suggests the feasibility of developing new antibacterial agents based on structural analogues of existing drugs (Hassan et al., 2020).
Antimicrobial Evaluation
The synthesis and antimicrobial evaluation of certain 1,3,4-oxadiazole derivatives have been conducted, showing remarkable activities against pathogens like Staphylococcus aureus and Escherichia coli. This research underscores the potential of these compounds in the creation of new antimicrobial agents (Jafari et al., 2017).
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O6/c16-9(6-3-4-8(20-6)15(17)18)12-11-14-13-10(21-11)7-2-1-5-19-7/h1-5H,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMFVTPQOUSAJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
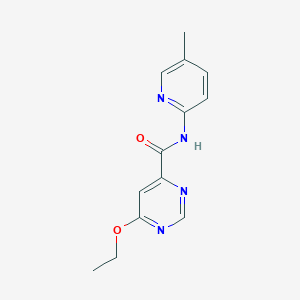
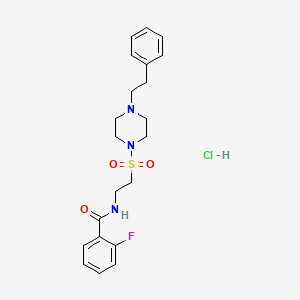

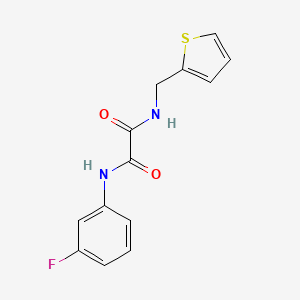
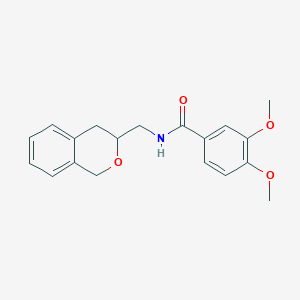
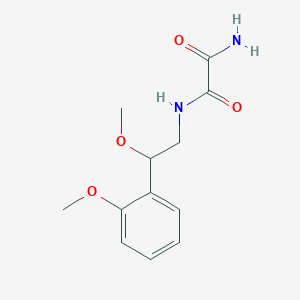
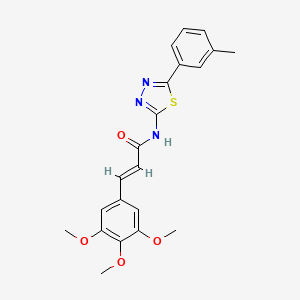
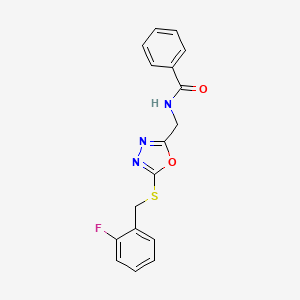
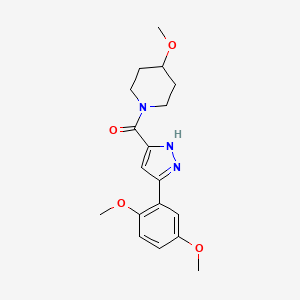
![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid](/img/structure/B2731133.png)
